Miglustat hydrochloride is an inhibitor of glucosylceramide synthase, primarily to treat Type I Gaucher disease (GD1). Target: OthersMiglustat is an inhibitor of the ceramide-specific glycosyltransferase, which catalyzes the first step of glycosphingolipid biosynthesis and is currently approved for the oral treatment of type 1 GD. Consumption of a standard high-fat breakfast within 30 minutes before administration of miglustat significantly reduced peak exposure but did not significantly affect the extent of systemic exposure to miglustat. The peak plasma concentration (C(max)) decreased by 36% on average following administration with food. Area under the plasma concentration-time curve (AUC(0-infinity)) showed a modest (14%) decrease with food, but the 90% confidence interval was within the acceptance limit of 80% to 125%. The median (min-max) time to C(max) (t(max)) was prolonged from 2.5 (1.0-4.0) hours in the fasted state to 4.5 (1.5-8.0) hours in the fed state, whereas the apparent terminal half-life was approximately 8 hours and not affected by food.
Miglustat hydrochloride
CAS No.: 210110-90-0
Cat. No.: VC0003843
Molecular Formula: C10H22ClNO4
Molecular Weight: 255.74 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 210110-90-0 |
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Molecular Formula | C10H22ClNO4 |
Molecular Weight | 255.74 g/mol |
IUPAC Name | (2R,3R,4R,5S)-1-butyl-2-(hydroxymethyl)piperidine-3,4,5-triol;hydrochloride |
Standard InChI | InChI=1S/C10H21NO4.ClH/c1-2-3-4-11-5-8(13)10(15)9(14)7(11)6-12;/h7-10,12-15H,2-6H2,1H3;1H/t7-,8+,9-,10-;/m1./s1 |
Standard InChI Key | QPAFAUYWVZMWPR-ZSOUGHPYSA-N |
Isomeric SMILES | CCCCN1C[C@@H]([C@H]([C@@H]([C@H]1CO)O)O)O.Cl |
SMILES | [H+].CCCCN1CC(C(C(C1CO)O)O)O.[Cl-] |
Canonical SMILES | CCCCN1CC(C(C(C1CO)O)O)O.Cl |
Appearance | Assay:≥98%A crystalline solid |
Chemical and Pharmacological Properties
Structural Characteristics
Miglustat hydrochloride features a piperidine ring with hydroxyl groups at positions 3, 4, and 5, a hydroxymethyl group at position 2, and a butyl chain at position 1 . The hydrochloride salt enhances solubility, with a water solubility of 19.18 mg/mL (75 mM) and stability when stored desiccated at -20°C . Its stereochemistry is critical for binding to GCS, as evidenced by reduced activity in enantiomeric forms .
Mechanism of Action
Miglustat exerts dual pharmacological effects:
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Substrate Reduction Therapy (SRT): By competitively inhibiting GCS, miglustat reduces the synthesis of glucosylceramide (GlcCer), the substrate accumulating in GD1 due to glucocerebrosidase deficiency . This alleviates lipid-laden macrophage infiltration in organs like the liver and spleen .
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Pharmacological Chaperoning: Miglustat stabilizes mutant glucocerebrosidase, enhancing its trafficking to lysosomes in cell models . This mechanism is particularly relevant for variants responsive to chaperone-mediated folding .
In NP-C, miglustat modulates calcium homeostasis by reducing ganglioside accumulation, potentially slowing neurodegeneration .
Clinical Applications and Efficacy
Monotherapy
In a landmark 12-month open-label trial, 28 adults with GD1 receiving miglustat (100 mg thrice daily) showed significant reductions in liver (-12%) and spleen (-19%) volumes, alongside a 16.4% decline in chitotriosidase levels . Hematological improvements were modest, with diarrhea (79%) and peripheral neuropathy (7%) as common adverse effects . Long-term studies (24–48 months) demonstrated stabilization of organ volumes and biomarkers in patients transitioning from ERT, supporting its role as maintenance therapy .
Niemann-Pick Disease Type C
In a pivotal randomized trial, miglustat (200 mg thrice daily) stabilized horizontal saccadic eye movement velocity and ambulation in NP-C patients over 24 months . Retrospective cohort studies corroborated these findings, with 70% of patients showing halted neurological progression .
Emerging Applications
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Tay-Sachs Disease: A 2024 aiHumanoid-simulated trial reported that miglustat+ambroxol combination therapy improved cognitive and motor outcomes in type 1 Tay-Sachs, though real-world validation is pending .
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Pompe Disease: Miglustat, as Opfolda™, combined with cipaglucosidase alfa, received FDA approval in 2024 for late-onset Pompe disease, demonstrating a 41.3% objective response rate in Phase IIb trials .
Adverse Effect | Incidence (%) | Management Strategies |
---|---|---|
Diarrhea | 60–79 | Loperamide, dose reduction |
Weight Loss | 30–45 | Nutritional counseling |
Tremor | 15–20 | Monitor neurological function |
Peripheral Neuropathy | 5–10 | Discontinuation if severe |
Gastrointestinal effects typically resolve within 4–8 weeks . Long-term use (>2 years) is associated with sustained safety, though vitamin B₁₂ and folate monitoring is advised .
Recent Developments and Future Directions
Formulation Advances
A 2025 patent (EP-03031800) described a column chromatography-free synthesis of high-purity miglustat hydrochloride (melting point: 128°C), enhancing manufacturing scalability .
Clinical Trials
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Phase III HERIZON-BTC-302 (NCT04820712): Evaluating miglustat+chemotherapy±PD-L1 inhibitors in biliary tract cancers, with preliminary data showing 47.4% response in metastatic disease .
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PROPEL Trial (2024): ERT-experienced Pompe patients switching to cipaglucosidase alfa+miglustat reported improved 6-minute walk distance (+28 meters) and forced vital capacity (+3.2%) versus placebo .
Investigational Combinations
Preclinical studies suggest synergism between miglustat and:
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